molecular formula C15H22O4 B14093907 (3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

Cat. No.: B14093907
M. Wt: 266.33 g/mol
InChI Key: BKVXPJGDTWUKIM-VOHFYHMTSA-N
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Description

(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one is a complex organic compound with a unique structure It belongs to the class of azuleno[6,5-b]furan derivatives, characterized by a fused ring system that includes a furan ring and an azulene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions to form the fused ring system, followed by functional group modifications to introduce the hydroxyl and methylidene groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds or carbonyl groups.

    Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds can produce saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemistry

In chemistry, (3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of hydroxyl groups and the fused ring system may confer bioactivity, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity allows for the creation of materials with specific characteristics, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one involves its interaction with molecular targets in biological systems. The hydroxyl groups may form hydrogen bonds with proteins or enzymes, affecting their activity. The fused ring system can interact with hydrophobic pockets in proteins, influencing their conformation and function. Pathways involved in its mechanism of action may include modulation of enzyme activity, inhibition of signaling pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one stands out due to its specific arrangement of hydroxyl groups and the presence of a methylidene group. These features contribute to its distinct chemical reactivity and potential applications. The multiple chiral centers also add to its complexity and the possibility of stereoisomeric forms, which can have different biological activities and properties.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9?,10+,11+,12-,13+,15+/m1/s1

InChI Key

BKVXPJGDTWUKIM-VOHFYHMTSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3(C1CC[C@@H]3O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2

Origin of Product

United States

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